molecular formula C21H18N2O5 B2672945 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 921777-08-4

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2672945
CAS No.: 921777-08-4
M. Wt: 378.384
InChI Key: LOPXKGOQMKNHPS-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a benzoxazepine ring with a chromene carboxamide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazepine ring, followed by the introduction of the chromene carboxamide group. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound could be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(thiophen-2-yl)acetamide
  • N-{4-[(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl}propanamide
  • Benzyl N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)carbamate

Uniqueness

What sets N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide apart from similar compounds is its unique combination of the benzoxazepine and chromene carboxamide moieties

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of oxazepine derivatives and exhibits a range of biological activities that are being explored for therapeutic applications.

Chemical Structure and Properties

The compound's structure features a benzoxazepine moiety fused with a chromene ring, contributing to its unique chemical properties. The presence of various functional groups enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising avenues:

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of benzoxazepines have been reported to induce apoptosis in cancer cell lines such as MCF-7. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Research indicates that it can inhibit the growth of various microbial strains through mechanisms that may include disruption of cell membrane integrity and interference with metabolic pathways.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes or receptors within cells. For instance, it may act as an inhibitor of certain kinases or proteases involved in cancer progression or microbial resistance .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of related oxazepine compounds, researchers found that a specific derivative reduced cell viability in MCF-7 breast cancer cells by 60% at a concentration of 10 µM after 48 hours. The study highlighted the importance of structural modifications in enhancing biological activity .

CompoundIC50 (µM)Cell Line
Benzoxazepine Derivative A10MCF-7
Benzoxazepine Derivative B15HeLa

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 25 µg/mL against these pathogens.

PathogenMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group transformations. Modifications to the structure can significantly influence its biological activity and pharmacokinetic properties.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-21(2)11-27-17-8-7-13(10-15(17)23-20(21)26)22-18(24)14-9-12-5-3-4-6-16(12)28-19(14)25/h3-10H,11H2,1-2H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPXKGOQMKNHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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